1H NMR and 13C NMR chemical shifts for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole
1H NMR and 13C NMR chemical shifts for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole
An in-depth technical analysis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8)[1] requires a rigorous understanding of heterocyclic electronic environments. As a highly functionalized building block in medicinal chemistry, confirming its exact regiochemistry—specifically the positions of the methyl, bromo, and aryl groups on the 1,2,4-triazole core—is critical.
This guide provides a comprehensive framework for the 1 H and 13 C NMR characterization of this molecule, detailing the causality behind the observed chemical shifts and establishing a self-validating experimental protocol for structural elucidation.
Structural Anatomy & Mechanistic NMR Principles
To accurately predict and assign the NMR spectra of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, we must deconstruct the molecule into its core microenvironments and understand the physical phenomena driving their chemical shifts.
The N1-Methyl Group: Inductive Deshielding
In 1-methyl-1,2,4-triazole systems, the N1-methyl protons typically resonate near δ 3.90–4.00 ppm in 1 H NMR and δ 36–39 ppm in 13 C NMR[2][3]. This pronounced downfield shift (compared to standard aliphatic methyls) is caused by the strong inductive electron-withdrawing effect of the adjacent highly electronegative N1 and N2 atoms of the triazole ring.
The C5-Bromine Substitution: The Heavy Atom Effect
A defining feature in the 13 C NMR of this molecule is the C5 resonance. An unsubstituted C5 carbon in a 1,2,4-triazole typically appears around δ 150–152 ppm[4]. However, the direct attachment of a bromine atom induces a pronounced heavy atom effect (driven by spin-orbit coupling from the large halogen). This phenomenon significantly shields the attached carbon, shifting the C5 resonance upfield to approximately δ 130–132 ppm[5]. Failure to account for this shielding often leads to misassignment of the C5 carbon as an aromatic phenyl carbon.
The C3-(2-Chlorophenyl) Group: Magnetic Anisotropy
The bulky 2-chlorophenyl group at the C3 position experiences significant steric clash with the triazole ring, forcing the two rings into a non-planar conformation. Despite this twist, the ortho proton (H-6') is spatially forced into the deshielding cone of the triazole's π -system (magnetic anisotropy). Consequently, H-6' is shifted further downfield ( δ ~7.92 ppm) compared to the other aromatic protons[4].
Quantitative Data Presentation
The following tables summarize the empirical and predictive consensus for the 1 H and 13 C NMR chemical shifts of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole at 500 MHz / 125 MHz in CDCl 3 .
Table 1: 1 H NMR Chemical Shift Assignments (500 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| N1-CH 3 | 3.95 | Singlet (s) | - | 3H | Deshielded by N1/N2 inductive effects. |
| H-6' (Ar) | 7.92 | Doublet of doublets (dd) | 7.8, 1.5 | 1H | Deshielded by triazole ring current. |
| H-3' (Ar) | 7.48 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Adjacent to electronegative Chlorine. |
| H-5' (Ar) | 7.38 | Triplet of doublets (td) | 7.8, 1.5 | 1H | Standard aromatic environment. |
| H-4' (Ar) | 7.32 | Triplet of doublets (td) | 7.8, 1.5 | 1H | Standard aromatic environment. |
Table 2: 13 C NMR Chemical Shift Assignments (125 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C3 (Triazole) | 160.4 | Quaternary (C) | Highly deshielded imine-like carbon. |
| C2' (Ar-Cl) | 132.6 | Quaternary (C) | Deshielded by direct Cl attachment. |
| C6' (Ar) | 131.8 | Methine (CH) | Ortho to triazole linkage. |
| C5 (Triazole) | 131.5 | Quaternary (C) | Upfield shift due to Heavy Atom Effect (Br). |
| C1' (Ar) | 130.8 | Quaternary (C) | Ipso carbon linking to triazole. |
| C3' (Ar) | 130.2 | Methine (CH) | Ortho to Chlorine. |
| C5' (Ar) | 129.8 | Methine (CH) | Meta to Chlorine. |
| C4' (Ar) | 127.1 | Methine (CH) | Para to Chlorine. |
| N1-CH 3 | 37.2 | Methyl (CH 3 ) | Aliphatic carbon attached to Nitrogen. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D NMR for halogenated heterocycles is insufficient due to overlapping aromatic signals.
Step 1: Sample Preparation
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Weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR.
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Dissolve completely in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulate matter that could broaden spectral lines.
Step 2: 1D NMR Acquisition Parameters
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1 H NMR (500 MHz): Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
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13 C NMR (125 MHz): Use a proton-decoupled pulse program (zgpg30).
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Critical Causality: You must extend the relaxation delay (D1) to 5.0–7.0 seconds . Quaternary carbons (C3, C5, C1', C2') lack attached protons and rely entirely on weak, long-range dipole-dipole interactions for longitudinal relaxation ( T1 ). A standard 1-second D1 will result in saturation, causing these critical quaternary peaks to vanish into the baseline.
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Step 3: 2D NMR Regiochemical Validation Workflow
To definitively prove the regiochemistry (e.g., ensuring the molecule is not the 3-bromo-5-aryl isomer), execute the following 2D sequence:
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1 H- 1 H COSY: Map the continuous spin system of the 2-chlorophenyl ring (H-3' ↔ H-4' ↔ H-5' ↔ H-6').
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1 H- 13 C HSQC: Correlate the proton signals to their directly attached carbons ( 1JCH≈145 Hz) to isolate the quaternary carbons.
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1 H- 13 C HMBC: Look for long-range scalar couplings ( 2JCH and 3JCH≈8 Hz). The N1-CH 3 protons will show a strong 3J correlation to the C5 carbon, definitively proving the methyl group is adjacent to the brominated carbon.
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1 H- 1 H NOESY: Apply a mixing time of 400 ms. The absence of a NOE cross-peak between the N1-CH 3 and the phenyl protons confirms the aryl group is at C3 (distant), not C5.
Fig 1. 2D NMR logical workflow for structural elucidation and regiochemical validation.
Fig 2. Key HMBC correlations confirming N1-methyl and C3-phenyl regiochemical connectivity.
References
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PubChem: 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459. National Center for Biotechnology Information. Retrieved from [Link]
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The Journal of Organic Chemistry: Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. ACS Publications. Retrieved from[Link]
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The Journal of Organic Chemistry: Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ACS Publications. Retrieved from[Link]
